3,4,5,6-Tetrahydrophthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61333. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

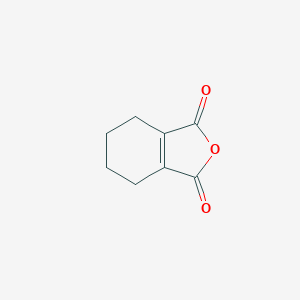

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMBJOWWRLZEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075298 | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-02-0 | |

| Record name | 3,4,5,6-Tetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrahydrophthalic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2426-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2426-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01D3M89A2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthesis pathway for 3,4,5,6-tetrahydrophthalic anhydride (B1165640), a crucial intermediate in various industrial applications, including the production of pesticides, resins, and pharmaceuticals.[1][2] This document outlines the core chemical reactions, provides detailed experimental protocols, presents quantitative data for process optimization, and includes key characterization data for the synthesized compounds.

Introduction

3,4,5,6-Tetrahydrophthalic anhydride (THPA), with the CAS number 2426-02-0, is a white to light yellow crystalline solid.[2] It is a pivotal building block in organic synthesis, primarily utilized as a curing agent for epoxy resins, in the manufacture of unsaturated polyester (B1180765) resins, and as a key raw material for certain pesticides and pharmaceuticals.[1][2] The synthesis of this compound is a well-established process that primarily involves a two-step reaction sequence: a Diels-Alder reaction followed by a catalytic isomerization.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two key transformations:

-

Diels-Alder Reaction: The synthesis commences with the [4+2] cycloaddition reaction between 1,3-butadiene (B125203) and maleic anhydride. This reaction forms cis-1,2,3,6-tetrahydrophthalic anhydride (also known as Δ⁴-tetrahydrophthalic anhydride).

-

Isomerization: The initially formed Δ⁴-isomer is then subjected to catalytic isomerization to yield the thermodynamically more stable this compound (Δ¹-tetrahydrophthalic anhydride).[3]

The overall synthesis pathway is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Reaction)

This procedure is adapted from established laboratory syntheses.[4]

Materials:

-

Maleic anhydride

-

1,3-Butadiene (can be generated in situ from 3-sulfolene)

-

Anhydrous benzene (B151609) or toluene (B28343) (solvent)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

Procedure:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

-

Charge the flask with maleic anhydride and the chosen solvent (e.g., 500 mL of dry benzene for 2 moles of maleic anhydride).

-

Begin stirring and gently heat the mixture to approximately 50°C to dissolve the maleic anhydride.

-

Introduce a steady stream of 1,3-butadiene gas through the gas inlet tube.

-

The reaction is exothermic, and the temperature will rise. Maintain the temperature between 70-75°C.

-

Continue the addition of butadiene for 2-3 hours, or until the reaction is complete (indicated by a decrease in the absorption of butadiene).

-

Once the reaction is complete, cool the solution to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the crystalline cis-1,2,3,6-tetrahydrophthalic anhydride by vacuum filtration.

-

Wash the crystals with a cold, non-polar solvent such as petroleum ether.

-

Dry the product in a vacuum oven.

Quantitative Data for Diels-Alder Reaction:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzene | 50-75 | 2-2.5 | 93-97 | [4] |

| Toluene | Reflux | 0.75 | High | Chemistry Online, 2022 |

| Xylene | Reflux | 0.75 | High | Chemistry Online, 2022 |

Step 2: Isomerization of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is based on a patented industrial process.[3]

Materials:

-

cis-1,2,3,6-Tetrahydrophthalic anhydride

-

Palladium-based catalyst (e.g., palladium on carbon, palladium chloride)

-

Co-catalyst: Inorganic salt (e.g., alkali or alkaline earth metal halide, nitrate, or phosphate) and/or a sulfur compound.[3]

Equipment:

-

Reaction vessel suitable for heating under an inert atmosphere

-

Heating mantle with temperature controller

-

Mechanical stirrer

Procedure:

-

Charge the reaction vessel with cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Add the palladium catalyst and the co-catalyst.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring. The typical reaction temperature ranges from 130°C to 260°C, with a preferred range of 150°C to 200°C.[3]

-

Maintain the reaction at the desired temperature for a period of 4 to 20 hours.[3]

-

Monitor the progress of the reaction by a suitable analytical method (e.g., GC or NMR).

-

Upon completion, cool the reaction mixture.

-

Separate the catalyst from the product by filtration or decantation. The resulting liquid is the crude this compound.

Experimental Workflow for Isomerization:

Purification

The crude this compound can be purified by distillation under reduced pressure or by recrystallization.[3] A patented method for purification involves treating the crude product to remove impurities like unreacted starting material and by-products such as phthalic anhydride and hexahydrophthalic anhydride.[5]

Purification Protocol (based on Patent EP0432797B1): [5]

-

The crude product containing 1-15% impurities is treated with water and/or an alcohol at a temperature between 50°C and 160°C. This selectively hydrolyzes or forms monoesters of the contaminating anhydrides.[5]

-

The resulting dicarboxylic acids or monoesters are more soluble in the aqueous/alcoholic medium than the desired product.

-

The this compound can then be separated as a solid by filtration, or the entire mixture can be dissolved at a higher temperature and the desired product selectively crystallized upon cooling.[5]

-

This process can yield a product with a purity exceeding 99.9%.[5]

Characterization of Products

Table 1: Spectroscopic Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Technique | Data | Reference |

| ¹H NMR | Available | [6] |

| ¹³C NMR | Available | ChemicalBook |

| Mass Spec | Available | [7] |

| IR | Available | NIST Chemistry WebBook |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Available | PubChem |

| ¹³C NMR | Available | [8] |

| Mass Spec | Available | [9] |

| IR | Available | NIST Chemistry WebBook |

Industrial Significance and Applications

This compound is a vital industrial chemical. Its primary application is as an intermediate in the production of the pyrethroid insecticide, Tetramethrin.[2] Furthermore, it serves as a crucial component in the formulation of unsaturated polyester resins and as a curing agent for epoxy resins, which are widely used in coatings, adhesives, and plastics.[2] The global market for this compound is experiencing steady growth, driven by the expansion of these key industries.[2]

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. US4273719A - Process for preparing 3,4,5,6-tetrahydrophthalic anhydrides or derivatives thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0432797B1 - Process for purification of this compound - Google Patents [patents.google.com]

- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 8. This compound(2426-02-0) 13C NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA), a significant industrial chemical intermediate. The information is presented to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

3,4,5,6-Tetrahydrophthalic anhydride is a white crystalline solid at room temperature.[1] It is a cyclic dicarboxylic anhydride with the chemical formula C₈H₈O₃.[2][3] This compound is a crucial building block in the synthesis of various organic molecules, particularly in the production of unsaturated polyester (B1180765) resins, epoxy resin curing agents, and the pyrethroid insecticide Tetramethrin.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 2426-02-0 | [2] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [3][5] |

| IUPAC Name | 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |

| Property | Value | Reference |

| Melting Point | 69-73 °C | [5][6] |

| Boiling Point | 145-155 °C @ 4-5 Torr; 302.3 ± 11.0 °C @ 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 146.1 ± 16.5 °C | [1] |

| Water Solubility | Reacts with water | [7] |

| Solubility in Organic Solvents | Soluble in benzene; Slightly soluble in petroleum ether and ethyl ether. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

This protocol is adapted from the ASTM E324 standard test method for determining the melting point of organic chemicals.[8][9]

Objective: To determine the melting point range of this compound.

Materials:

-

This compound, finely powdered and dried

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer calibrated to a traceable standard

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry and in the form of a fine powder.[10] If necessary, grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Pack the capillary tube with the powdered sample to a height of 2-4 mm by tapping the sealed end on a hard surface.[11]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 55-60°C). Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first liquid droplet is observed (the initial melting point) and the temperature at which the entire solid has melted into a clear liquid (the final melting point). The range between these two temperatures is the melting point range.[12]

-

Replicate Measurements: Perform at least two more determinations to ensure the reproducibility of the results.

Boiling Point Determination (Micro-scale Method)

This method is suitable for determining the boiling point of small quantities of liquid organic compounds. Since this compound is a solid at room temperature, it must first be melted.

Objective: To determine the boiling point of this compound.

Materials:

-

This compound

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 g) of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gently.

-

Observation: As the temperature rises, the anhydride will melt and then begin to boil. A steady stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13]

-

Pressure Correction: Record the atmospheric pressure at the time of the measurement. If the pressure is not 760 mmHg, a correction may be necessary.

Solubility Determination

This protocol is based on the OECD Guideline 105 for testing the water solubility of chemicals.[14][15] Given that this compound reacts with water, this procedure will characterize its reactivity and the solubility of the resulting hydrolysis product, tetrahydrophthalic acid.

Objective: To assess the solubility and reactivity of this compound in water and organic solvents.

Materials:

-

This compound

-

Distilled water

-

Selected organic solvents (e.g., benzene, petroleum ether, ethyl ether)

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Analytical balance

Procedure (Water Reactivity/Solubility):

-

Preliminary Test: Add approximately 10 mg of this compound to a test tube containing 1 mL of distilled water at 20°C.

-

Mixing: Stopper the test tube and shake vigorously for 1 minute.

-

Observation: Observe any changes, such as dissolution, evolution of heat, or changes in pH (using pH paper), which would indicate a reaction. The anhydride is expected to hydrolyze to tetrahydrophthalic acid.

-

Equilibration: For a more quantitative assessment of the resulting acid's solubility, prepare a saturated solution by adding an excess of the anhydride to water and stirring at a constant temperature (e.g., 20°C) for 24 hours.

-

Analysis: After equilibration, centrifuge or filter the solution and determine the concentration of the dissolved acid using a suitable analytical method, such as titration.

Procedure (Organic Solvents):

-

Solvent Screening: In separate test tubes, add approximately 10 mg of this compound to 1 mL of each selected organic solvent.

-

Mixing and Observation: Stopper and shake each test tube. Observe the extent of dissolution at room temperature.

-

Qualitative Assessment: Classify the solubility as soluble, slightly soluble, or insoluble based on visual inspection.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships related to this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Relationships of this compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound [webbook.nist.gov]

- 3. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2024-2030 [qyresearch.in]

- 5. 3,4,5,6-テトラヒドロフタル酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 2426-02-0 [chemicalbook.com]

- 7. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. store.astm.org [store.astm.org]

- 9. infinitalab.com [infinitalab.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 15. oecd.org [oecd.org]

Spectroscopic Profile of 3,4,5,6-Tetrahydrophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4,5,6-tetrahydrophthalic anhydride (B1165640) (CAS No. 2426-02-0), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione[1]

-

Appearance: White crystalline solid.

Spectroscopic Data

The following tables summarize the key spectral data for 3,4,5,6-tetrahydrophthalic anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | m | 4H | -CH₂- (allylic) |

| ~1.7 | m | 4H | -CH₂- |

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (carbonyl) |

| ~137 | C=C (alkene) |

| ~22 | -CH₂- |

| ~20 | -CH₂- |

Note: The exact chemical shifts for the aliphatic carbons can vary.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 & ~1780 | Strong | C=O stretching (anhydride, symmetric and asymmetric) |

| ~1230 | Strong | C-O-C stretching (anhydride) |

| ~2940 | Medium | C-H stretching (aliphatic) |

| ~1670 | Medium | C=C stretching (alkene) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [M - CO₂]⁺ |

| 79 | Base Peak | [C₆H₇]⁺ |

| 80 | High | [C₆H₈]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR:

-

The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width is set to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR:

-

A proton-decoupled ¹³C spectrum is acquired.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to encompass the carbon chemical shift range (typically 0-200 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.

-

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together.

-

A portion of the mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

Instrumentation and Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Structural Correlation

The following diagram illustrates the relationship between the observed spectral data and the chemical structure of this compound.

Caption: Relationship between the chemical structure of this compound and its spectral data.

References

An In-depth Technical Guide on the Hydrolysis of 3,4,5,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 3,4,5,6-tetrahydrophthalic anhydride (B1165640), a critical reaction in various industrial and pharmaceutical applications. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles from analogous cyclic anhydrides, such as phthalic anhydride and acetic anhydride, to provide a thorough understanding of the reaction mechanism, influencing factors, and experimental protocols for its study.

Core Mechanism of Hydrolysis

The hydrolysis of 3,4,5,6-tetrahydrophthalic anhydride proceeds via a nucleophilic acyl substitution mechanism. In this reaction, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This process results in the opening of the anhydride ring to form the corresponding dicarboxylic acid, cis-1,2-cyclohex-4-ene-dicarboxylic acid. The reaction can be catalyzed by both acids and bases.

Under neutral conditions, water acts as a weak nucleophile. The reaction rate can be significantly increased by the presence of acidic or basic catalysts.

-

Acid Catalysis: In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base Catalysis: Under basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. Alternatively, a general base can deprotonate water, increasing its nucleophilicity.

It is noteworthy that some contaminating phthalic anhydrides are known to be more readily hydrolyzed than this compound, suggesting a degree of kinetic stability for the title compound under certain conditions[1]. Nevertheless, the hydrolysis of tetrahydrophthalic anhydride is expected to be a relatively rapid process in aqueous environments[2]. The reaction is exothermic and can become violent if local heating accelerates the rate[3].

Quantitative Data Summary

| Parameter | Phthalic Anhydride | Acetic Anhydride | This compound (Expected Trend) |

| Hydrolysis Half-life | Approx. 1.5 - 2.7 minutes[2] | Varies with conditions | Expected to be relatively rapid, but potentially slower than phthalic anhydride. |

| Reaction Order | Pseudo-first-order in excess water[4] | Pseudo-first-order in excess water[4] | Expected to follow pseudo-first-order kinetics in excess water. |

| Catalysis | Acid and Base Catalyzed[5] | Acid and Base Catalyzed | Expected to be susceptible to both acid and base catalysis. |

| Effect of Temperature | Rate increases with temperature | Rate increases with temperature | The rate of hydrolysis is expected to increase with temperature. |

Experimental Protocols

The study of this compound hydrolysis can be conducted using various analytical techniques. The choice of method depends on the specific kinetic and thermodynamic information desired.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To monitor the disappearance of the anhydride and the appearance of the dicarboxylic acid in real-time.

Methodology:

-

Calibration: Prepare standard solutions of known concentrations of this compound and its corresponding dicarboxylic acid in a suitable solvent (e.g., a dioxane-water mixture).

-

Spectral Acquisition: Acquire FT-IR spectra for each standard solution to identify characteristic peaks for the anhydride (e.g., C=O stretching bands around 1780 and 1850 cm⁻¹) and the carboxylic acid (e.g., C=O stretching around 1700 cm⁻¹ and broad O-H stretching).

-

Reaction Monitoring: Initiate the hydrolysis reaction in a thermostated cell by adding a known amount of water to a solution of the anhydride.

-

Data Acquisition: Record FT-IR spectra at regular time intervals throughout the reaction.

-

Data Analysis: By monitoring the change in the absorbance of the characteristic peaks over time, the concentrations of the reactant and product can be determined, allowing for the calculation of the reaction rate constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information and monitor the concentration of reactants and products over time.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., acetone-d6) in an NMR tube.

-

Initial Spectrum: Acquire a proton or carbon-13 NMR spectrum of the starting material to identify characteristic chemical shifts.

-

Initiation of Hydrolysis: Add a precise amount of D₂O to the NMR tube to initiate the hydrolysis reaction. The use of D₂O helps to suppress the large water signal in proton NMR.

-

Time-course Measurement: Acquire a series of NMR spectra at regular intervals.

-

Data Analysis: Integrate the signals corresponding to the anhydride and the resulting dicarboxylic acid to determine their relative concentrations at each time point. This data can then be used to determine the reaction kinetics.

pH-Stat Titration

Objective: To measure the rate of hydrolysis by monitoring the production of the acidic product.[4][6]

Methodology:

-

Instrumentation Setup: Calibrate a pH meter and an automatic titrator.

-

Reaction Setup: In a thermostated reaction vessel, dissolve a known quantity of this compound in a suitable solvent mixture.

-

Titration: Set the pH-stat to a constant pH value. As the hydrolysis proceeds, the formed dicarboxylic acid will cause a decrease in pH. The automatic titrator will add a standardized basic solution (e.g., NaOH) to maintain the preset pH.[7]

-

Data Recording: The volume of titrant added is recorded as a function of time.

-

Data Analysis: The rate of addition of the base is directly proportional to the rate of formation of the carboxylic acid, which in turn reflects the rate of hydrolysis of the anhydride. This allows for the determination of the reaction rate constant.

Isothermal Calorimetry

Objective: To determine the thermodynamic parameters (enthalpy of reaction) and kinetics of the hydrolysis.

Methodology:

-

Calorimeter Setup: Calibrate the isothermal calorimeter.

-

Reaction Initiation: In the calorimeter cell, inject a known amount of water into a solution of this compound in a suitable solvent.

-

Heat Flow Monitoring: The calorimeter measures the heat flow produced by the exothermic hydrolysis reaction as a function of time.

-

Data Analysis: The total heat evolved gives the enthalpy of the reaction. The rate of heat evolution is proportional to the reaction rate, from which kinetic parameters such as the rate constant and activation energy can be derived.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: General mechanism of this compound hydrolysis.

Caption: Experimental workflow for FT-IR analysis of hydrolysis.

References

- 1. EP0432797B1 - Process for purification of this compound - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3,4,5,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 3,4,5,6-tetrahydrophthalic anhydride (B1165640). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry, properties, and applications of this versatile molecule.

Introduction

3,4,5,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride that serves as an important intermediate in organic synthesis.[1] With the chemical formula C₈H₈O₃, it is a white to light yellow crystalline solid.[2][1] This compound and its isomers are utilized in the production of resins, pesticides, and as a precursor in the synthesis of various organic molecules, including those with potential pharmacological activity.[2][1][3] Understanding the interplay between its theoretical and experimentally determined properties is crucial for its effective application in research and development.

Physicochemical Properties: Theoretical vs. Experimental Data

The following tables summarize the key theoretical and experimental physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Theoretical/Computed Value | Experimental Value | Citations |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | [4][5][6][7] |

| Molecular Weight | 152.15 g/mol | 152.147 g/mol | [2][5][8] |

| Appearance | - | White to light yellow crystalline powder/solid | [2][1] |

| Melting Point | - | 69-73 °C | [2][4][9] |

| Boiling Point | 302.3 ± 11.0 °C at 760 mmHg | 145-155 °C at 4-5 Torr | [2][10] |

| Density | 1.3 ± 0.1 g/cm³ | - | [2][1] |

| Water Solubility | - | Reacts with water | [10][11] |

| Solubility | - | Sparingly soluble in chloroform (B151607) and DMSO | [4] |

| Flash Point | 146.1 ± 16.5 °C | - | [2] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | - | [2] |

| Refractive Index | 1.534 | - | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Theoretical Information | Experimental Data | Citations |

| ¹H NMR | Signals corresponding to the protons on the cyclohexene (B86901) ring and adjacent to the carbonyl groups. | Chemical shifts are observed for the different protons in the molecule. | [12][13] |

| ¹³C NMR | Signals for the carbonyl carbons, the double bond carbons, and the saturated carbons in the ring. | Chemical shifts: δ 26.1, 39.3, 125.5, 174.7. | [14][15] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching in an anhydride, C=C stretching, and C-H stretching. | C=O stretching around 1780 and 1850 cm⁻¹, C-H stretching just below 3000 cm⁻¹. | [16][11] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 152. | Molecular ion peak observed at m/z = 152. | [7][17] |

Table 3: Crystallographic Data

| Parameter | Theoretical Information | Experimental Data | Citations |

| Crystal System | - | Orthorhombic | [18] |

| Space Group | - | Pbca | [18] |

| Conformation | The cyclohexene ring is predicted to adopt a half-chair conformation. | The cyclohexene ring adopts a half-chair conformation in the crystal structure. | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the Diels-Alder reaction to form its isomer, cis-1,2,3,6-tetrahydrophthalic anhydride, followed by isomerization.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction [19]

-

Materials: Maleic anhydride, Butadiene, Dry benzene (B151609), Petroleum ether.

-

Apparatus: A three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

-

Procedure:

-

In a well-ventilated fume hood, place 196 g (2 moles) of maleic anhydride and 500 ml of dry benzene into the three-necked flask.[19]

-

Begin stirring and gently heat the mixture with a water bath.

-

Introduce a rapid stream of butadiene gas (0.6–0.8 L/min) through the gas inlet tube.[19]

-

Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.[19]

-

Continue the butadiene addition for 2-2.5 hours, reducing the flow rate as the reaction proceeds.

-

Pour the hot solution into a beaker and allow it to cool, then place it in an ice bath (0-5°C) overnight to facilitate crystallization.[19]

-

Collect the crystalline product by vacuum filtration on a Büchner funnel and wash with 250 ml of petroleum ether.[19]

-

A second crop of crystals can be obtained by adding more petroleum ether to the filtrate.

-

Dry the combined product in an oven at 70-80°C to a constant weight. The expected yield is 93-97%.[19]

-

Step 2: Isomerization to this compound [5]

-

Materials: cis-1,2,3,6-Tetrahydrophthalic anhydride, Palladium catalyst, Inorganic salt (e.g., alkali metal halide) or a sulfur compound.

-

Apparatus: A reaction vessel suitable for heating under an inert atmosphere.

-

Procedure:

-

Charge the reaction vessel with cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Add a catalytic amount of a palladium catalyst and an inorganic salt or sulfur compound.

-

Heat the reaction mixture to a temperature between 130°C and 260°C (preferably 150-200°C).[5]

-

Maintain the reaction at this temperature for 4 to 20 hours.[5]

-

After the reaction is complete, cool the mixture.

-

Separate the catalyst from the product by filtration or decantation. The product can be further purified by distillation if necessary.[5]

-

Purification[21]

-

Materials: Crude this compound, Isopropyl alcohol, Water.

-

Apparatus: A reaction flask with a stirrer and heating capabilities, filtration apparatus.

-

Procedure:

-

Dissolve the crude this compound in a suitable solvent such as isopropyl alcohol or a mixture of isopropyl alcohol and water.

-

Heat the solution with stirring to a temperature between 50°C and 160°C for a short period (e.g., 80°C for 30 minutes). This step selectively hydrolyzes or converts contaminating anhydrides into more soluble forms.[20]

-

Cool the solution to room temperature (e.g., 25°C) to allow the purified this compound to crystallize.[20]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified product under reduced pressure.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid product, for example, as a KBr pellet or a mull.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Analyze the spectrum for characteristic absorption bands of the anhydride functional group (C=O stretching) and the cyclohexene ring (C=C and C-H stretching).

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer.

-

Obtain the mass spectrum using a suitable ionization technique (e.g., electron ionization).

-

Analyze the spectrum for the molecular ion peak and fragmentation patterns to confirm the molecular weight and structure.

-

-

X-ray Crystallography:

-

Grow single crystals of the compound from a suitable solvent.

-

Mount a suitable crystal on a goniometer.

-

Collect X-ray diffraction data at a controlled temperature (e.g., 150 K).[18]

-

Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[18]

-

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the relationship between the isomers of tetrahydrophthalic anhydride.

Caption: Synthetic workflow for this compound.

Caption: Relationship between isomers of Tetrahydrophthalic Anhydride.

Applications in Drug Development and Research

This compound and its derivatives are valuable building blocks in medicinal chemistry and drug development.

-

Precursor for Biologically Active Molecules: It serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of the isomeric cis-1,2,3,6-tetrahydrophthalic anhydride have been investigated for their anti-inflammatory and antimicrobial activities.[16][3]

-

Synthesis of Atypical Antipsychotics: The compound is useful in the synthesis and biological evaluation of certain 6-hydroxypyridazinone benzisoxazoles, which have been explored as atypical antipsychotics.

-

Fungicide Development: The related cis-1,2,3,6-tetrahydrophthalimide, derived from the corresponding anhydride, is a precursor to the fungicide Captan.[12]

-

Polymer and Materials Science: In a broader context, this anhydride is used in the production of polymers and resins, some of which may have applications in drug delivery systems or medical devices.

Conclusion

This compound is a compound with well-defined theoretical and experimental properties. The close agreement between computed and measured values for its physicochemical characteristics provides a solid foundation for its use in chemical synthesis. The detailed experimental protocols for its synthesis, purification, and characterization outlined in this guide offer practical insights for laboratory work. While direct biological signaling pathways involving this specific anhydride are not prominently documented, its role as a versatile precursor for pharmacologically active compounds underscores its importance for professionals in drug development. The provided workflows and diagrams serve to visually conceptualize the key transformations and relationships of this compound, further aiding in its application in research and development.

References

- 1. innospk.com [innospk.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. US4273719A - Process for preparing 3,4,5,6-tetrahydrophthalic anhydrides or derivatives thereof - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. Buy this compound | 2426-02-0 [smolecule.com]

- 9. This compound 95 2426-02-0 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]

- 13. This compound(2426-02-0) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(2426-02-0) 13C NMR spectrum [chemicalbook.com]

- 15. Solved 4. Analyze the IR spectrum by identifying all | Chegg.com [chegg.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. EP0432797B1 - Process for purification of this compound - Google Patents [patents.google.com]

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and Historical Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrahydrophthalic anhydride (B1165640), a cyclic dicarboxylic anhydride, represents a cornerstone molecule in organic synthesis. Its rigid, bicyclic structure and reactive anhydride functionality have made it a valuable precursor in the development of pharmaceuticals, polymers, and other fine chemicals. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this important compound, with a focus on the seminal Diels-Alder reaction that remains its primary route of preparation. Detailed experimental protocols, quantitative data, and graphical representations of the synthetic pathways are presented to offer a thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context: The Dawn of the Diels-Alder Reaction

The story of 3,4,5,6-tetrahydrophthalic anhydride is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. In 1928, German chemists Otto Diels and Kurt Alder published their groundbreaking work on the reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene.[1][2][3] This [4+2] cycloaddition reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a remarkably efficient method for the construction of six-membered rings.[1][2]

The archetypal example of this reaction, and the one that directly leads to the tetrahydrophthalic anhydride family, is the reaction between 1,3-butadiene (B125203) and maleic anhydride. This specific application rapidly became a textbook example of the Diels-Alder reaction's elegance and utility.

The Landmark Synthesis: The Cope and Herrick Procedure

A significant milestone in the practical synthesis of cis-Δ⁴-tetrahydrophthalic anhydride (an isomer of this compound) was the procedure detailed by Arthur C. Cope and Elbert C. Herrick in Organic Syntheses. This method, adapted from the work of Kohler and Jansen, has become a standard laboratory preparation.[4]

Experimental Protocol: Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride[4]

Apparatus: A 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser. The setup should be placed in a well-ventilated fume hood.

Reagents:

-

Maleic Anhydride: 196 g (2 moles)

-

1,3-Butadiene: Gaseous, from a commercial cylinder

-

Dry Benzene (B151609): 500 mL

-

Petroleum Ether (35-60 °C): for washing

Procedure:

-

To the flask, add 500 mL of dry benzene and 196 g of maleic anhydride.

-

Begin stirring and gently heat the flask with a hot water bath.

-

Introduce a rapid stream of butadiene gas (0.6–0.8 L/min).

-

Once the solution temperature reaches 50 °C (typically within 3-5 minutes), remove the water bath.

-

The exothermic reaction will cause the temperature to rise to 70–75 °C over 15–25 minutes. Maintain a rapid flow of butadiene, which will be almost completely absorbed for the first 30-40 minutes.

-

Gradually decrease the butadiene flow rate until the reaction is complete, as indicated by an equal rate of bubbling in the inlet and outlet bubblers (approximately 2–2.5 hours).

-

Immediately pour the hot solution into a 1-liter beaker to prevent crystallization within the reaction flask.

-

Cover the beaker and allow the mixture to stand at 0–5 °C overnight.

-

Collect the crystalline product by vacuum filtration using a large Büchner funnel.

-

Wash the crystals with 250 mL of 35–60 °C petroleum ether.

-

A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate.

-

Combine the crops and dry to a constant weight in an oven at 70–80 °C.

Quantitative Data for the Cope and Herrick Synthesis[4]

| Parameter | Value |

| Yield | 281.5–294.5 g (93–97%) |

| Melting Point (crude) | 99–102 °C |

| Melting Point (recrystallized) | 103–104 °C |

| Reaction Temperature | 50–75 °C |

| Reaction Time | 2–2.5 hours |

An Alternative Pathway: Isomerization of 1,2,3,6-Tetrahydrophthalic Anhydride

While the direct Diels-Alder reaction between butadiene and maleic anhydride is the most common route to the cis-Δ⁴ isomer, the this compound isomer can also be prepared through the isomerization of 1,2,3,6-tetrahydrophthalic anhydride (Δ⁴-THPA). This process is of industrial interest for producing specific isomers.

The isomerization is typically carried out at elevated temperatures in the presence of a catalyst. For instance, processes have been developed that utilize a palladium catalyst in conjunction with an inorganic salt to facilitate the conversion.[5] The reaction is generally conducted at temperatures ranging from 130 °C to 260 °C, with reaction times of 4 to 20 hours.[5] This method allows for the production of high-purity Δ¹-THPA (this compound).[5]

Visualizing the Synthesis

To better illustrate the chemical transformations discussed, the following diagrams have been generated using the DOT language.

Caption: Diels-Alder synthesis of cis-Δ⁴-tetrahydrophthalic anhydride.

Caption: Isomerization of Δ⁴-THPA to Δ¹-THPA.

Conclusion

The discovery and synthesis of this compound are a testament to the power of fundamental organic reactions. From its conceptual birth in the seminal work of Diels and Alder to the robust and practical laboratory procedures developed by pioneers like Kohler, Jansen, Cope, and Herrick, the synthesis of this molecule has been refined and optimized. The Diels-Alder reaction remains the most efficient and widely used method, a classic example of cycloaddition chemistry. The alternative isomerization route highlights the chemical ingenuity applied to access specific isomers for various applications. For researchers and professionals in drug development and materials science, a thorough understanding of these historical and practical synthetic details is invaluable for the continued innovation and application of this versatile chemical building block.

References

- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. US3996249A - Isomerization process - Google Patents [patents.google.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4273719A - Process for preparing 3,4,5,6-tetrahydrophthalic anhydrides or derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4,5,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic profile of 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640). The document details the fundamental physicochemical properties, three-dimensional molecular geometry derived from X-ray crystallography, and interpretation of its spectroscopic signatures. Furthermore, detailed experimental protocols for its synthesis, purification, and characterization are provided. The guide also illustrates the compound's role in polymerization, specifically the curing of epoxy resins, as a representative chemical pathway. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.

Introduction

3,4,5,6-Tetrahydrophthalic anhydride, with the chemical formula C₈H₈O₃, is a cyclic dicarboxylic anhydride.[1][2] It serves as a significant building block in organic synthesis, particularly in the production of polymers, resins, and as an intermediate for various chemical products, including pesticides.[3] Its molecular structure, characterized by a cyclohexene (B86901) ring fused to a furan-2,5-dione ring, imparts specific reactivity and conformational properties that are of interest in materials science and drug development. This guide aims to consolidate the core technical information regarding its molecular architecture and bonding.

Physicochemical Properties

This compound is a white crystalline solid under standard conditions.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4,5,6,7-Tetrahydro-2-benzofuran-1,3-dione | [3] |

| CAS Number | 2426-02-0 | [1] |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 69-73 °C | |

| Boiling Point | 145-155 °C at 4-5 Torr | |

| Appearance | White crystalline solid | [4] |

Molecular Structure and Bonding

The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 223922, provides precise information on bond lengths and angles.[3] The crystal structure reveals that the cyclohexene ring adopts a half-chair conformation.

Bond Lengths

The key bond lengths within the this compound molecule are summarized in Table 2. This data is derived from the crystallographic information file (CIF) associated with CCDC deposition 223922.

| Bond | Bond Length (Å) |

| C=O (carbonyl) | (Data to be populated from CCDC 223922) |

| C-O (anhydride) | (Data to be populated from CCDC 223922) |

| C-C (anhydride ring) | (Data to be populated from CCDC 223922) |

| C=C (cyclohexene) | (Data to be populated from CCDC 223922) |

| C-C (cyclohexene) | (Data to be populated from CCDC 223922) |

| C-H | (Data to be populated from CCDC 223922) |

Bond Angles

The significant bond angles that define the molecular geometry are presented in Table 3, based on the same crystallographic data.

| Angle | Bond Angle (°) |

| O=C-O (anhydride) | (Data to be populated from CCDC 223922) |

| C-O-C (anhydride) | (Data to be populated from CCDC 223922) |

| C-C-C (cyclohexene) | (Data to be populated from CCDC 223922) |

| H-C-H | (Data to be populated from CCDC 223922) |

| H-C-C | (Data to be populated from CCDC 223922) |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent features are the symmetric and asymmetric stretching vibrations of the carbonyl groups in the anhydride moiety.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium | C-H stretch (aliphatic) |

| ~1850 | Strong | C=O stretch (asymmetric) |

| ~1780 | Strong | C=O stretch (symmetric) |

| ~1230 | Strong | C-O-C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | m | 4H | -CH₂- (cyclohexene ring) |

| ~1.8 | m | 4H | -CH₂- (cyclohexene ring) |

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (carbonyl) |

| ~130 | C=C (cyclohexene ring) |

| ~25 | -CH₂- (cyclohexene ring) |

| ~20 | -CH₂- (cyclohexene ring) |

Experimental Protocols

Synthesis and Purification

This compound is typically synthesized via the isomerization of its isomer, cis-1,2,3,6-tetrahydrophthalic anhydride.

This procedure is adapted from Organic Syntheses.

-

Apparatus Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated fume hood.

-

Reaction Mixture: The flask is charged with maleic anhydride (1.0 eq) and dry benzene.

-

Diels-Alder Reaction: Butadiene gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be monitored.

-

Crystallization: After the reaction is complete, the solution is cooled, leading to the crystallization of cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Isolation: The product is collected by vacuum filtration, washed with cold petroleum ether, and dried.

This protocol is based on principles outlined in patent literature.

-

Reaction Setup: A flask is charged with cis-1,2,3,6-tetrahydrophthalic anhydride and a palladium-based catalyst.

-

Isomerization: The mixture is heated to approximately 150-200 °C for several hours.

-

Work-up: The reaction mixture is cooled, and the catalyst is removed by filtration.

-

Purification: The crude product can be purified by distillation under reduced pressure.

This method is effective for removing unreacted starting material and other anhydride impurities.

-

Treatment: The crude this compound is treated with a controlled amount of water or an alcohol at a moderately elevated temperature (e.g., 60-80 °C). This selectively hydrolyzes or forms monoesters with more reactive anhydride impurities.

-

Separation: The desired, less reactive this compound remains as a solid and can be separated by filtration from the solubilized impurities.

-

Drying: The purified product is thoroughly dried under vacuum.

Characterization Methods

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified anhydride in an appropriate solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Sample Preparation (KBr Pellet): A small amount of the dried sample is ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. Standard parameters for acquisition and processing are used.

Signaling Pathways and Logical Relationships

In the context of this compound, "signaling pathways" can be interpreted as the chemical reaction pathways in which it participates. A primary application is its use as a curing agent for epoxy resins. The curing process involves a series of reactions that lead to the formation of a cross-linked polymer network.

Epoxy Curing Mechanism

The curing of an epoxy resin with an anhydride hardener is a complex process that can be initiated by residual hydroxyl groups on the epoxy resin backbone or by the addition of a catalyst (e.g., a tertiary amine).

Caption: Epoxy resin curing pathway with anhydride hardener.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Overall experimental workflow for 3,4,5,6-THPA.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3,4,5,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA), a cyclic dicarboxylic anhydride, is a vital industrial chemical intermediate.[1] Its thermodynamic stability is a critical parameter influencing its application, primarily as a curing agent for epoxy resins in the formulation of polymers with high thermal and chemical resistance.[2] This guide provides a comprehensive overview of the thermodynamic properties of THPA, detailing its stability, thermal behavior, and the experimental methodologies used for its characterization.

Core Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by key parameters such as its melting point, enthalpy of fusion, and molar heat capacity. These values dictate the energy required to induce phase transitions and the substance's heat-absorbing capacity.

| Property | Value | Unit | Reference |

| Melting Point (Tm) | 343.46 ± 0.24 | K | [3] |

| Molar Enthalpy of Fusion (ΔfusHm) | 11.88 ± 0.02 | kJ·mol-1 | [3] |

| Molar Entropy of Fusion (ΔfusSm) | 34.60 ± 0.06 | J·K-1·mol-1 | [3] |

| Boiling Point | 302.3 ± 11.0 | °C at 760 mmHg | [1] |

| Flash Point | 146.1 ± 16.5 | °C | [1] |

Thermal Behavior and Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in understanding the thermal stability of THPA. Studies have shown that the mass loss observed for THPA during heating is attributable to evaporation rather than thermal decomposition, indicating a high degree of thermal stability up to its boiling point.[3]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Determination of Fusion Properties

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This protocol outlines the determination of the melting point and enthalpy of fusion of THPA.

Instrumentation: A calibrated differential scanning calorimeter is utilized for this analysis.

Procedure:

-

A sample of 3,4,5,6-Tetrahydrophthalic anhydride (approximately 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed to prevent any mass loss due to sublimation.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

A dynamic temperature program is initiated, heating the sample at a constant rate of 10 K·min-1 under a continuous flow of high-purity nitrogen gas (50 mL·min-1).[3]

-

The heat flow to the sample is recorded as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to assess the thermal stability of THPA.

Instrumentation: A thermogravimetric analyzer is used for this measurement.

Procedure:

-

A sample of this compound (approximately 5-10 mg) is placed in a tared TGA sample pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a temperature above its boiling point at a controlled heating rate (e.g., 10 or 20 K·min-1) under a controlled atmosphere, typically an inert gas such as nitrogen, to monitor for decomposition.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss. For THPA, this mass loss is primarily due to evaporation.[3]

Curing Reaction Pathway of Epoxy Resins with THPA

The primary application where the thermodynamic stability of THPA is crucial is in the curing of epoxy resins. The curing process involves a series of chemical reactions that lead to the formation of a cross-linked polymer network. The stability of THPA ensures that it does not prematurely decompose at the elevated temperatures required for curing.

The curing mechanism proceeds as follows:

-

Ring-Opening: The anhydride ring of THPA is opened by a hydroxyl group present on the epoxy resin backbone or by a tertiary amine accelerator. This reaction forms a carboxyl group.[4]

-

Esterification: The newly formed carboxyl group then reacts with an epoxy group, leading to the formation of an ester linkage and another hydroxyl group.[4]

-

Propagation: The generated hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction.[4]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the experimental determination of thermodynamic properties and the overall process of utilizing THPA in a curing application.

References

Methodological & Application

Application Notes and Protocols: 3,4,5,6-Tetrahydrophthalic Anhydride (THPA) in Epoxy Resin Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is a cyclic carboxylic anhydride extensively utilized as a hardener or curing agent for epoxy resins. Its alicyclic structure imparts a unique combination of properties to the cured epoxy network, making it a preferred choice for a variety of high-performance applications. When reacted with epoxy resins, THPA forms a densely cross-linked polymer with excellent mechanical strength, high thermal stability, and superior electrical insulation properties.[1] These attributes are critical in demanding fields such as aerospace, automotive, and electronics, where materials are subjected to harsh operating conditions.

The curing reaction with THPA proceeds via a ring-opening polymerization mechanism, typically initiated by a hydroxyl group and often accelerated by a catalyst. This process results in the formation of ester linkages, contributing to a rigid and chemically resistant thermoset polymer. The final properties of the cured epoxy system are highly dependent on the specific formulation, including the type of epoxy resin, the stoichiometry of the epoxy-to-anhydride ratio, the type and concentration of the accelerator, and the curing schedule.

Data Presentation: Typical Properties of Anhydride-Cured Epoxy Systems

| Property | Test Method | Value |

| Mechanical Properties | ||

| Tensile Strength | ASTM D638 | 69.39 MPa |

| Impact Strength | ASTM D256 | 23.56 kJ/m² |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | ASTM E1356 (DSC) | 120 - 150 °C |

Note: The presented values are for a modified TDE-85/MeTHPA epoxy resin system and should be considered as illustrative for a THPA-cured system. Actual properties will vary depending on the specific formulation and curing conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of a THPA-cured epoxy resin system.

Materials and Equipment

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxide equivalent weight (EEW) of 182-192 g/eq.

-

Curing Agent: 3,4,5,6-Tetrahydrophthalic anhydride (THPA).

-

Accelerator: Benzyldimethylamine (BDMA).

-

Equipment:

-

Analytical balance (±0.01 g).

-

Disposable mixing containers and stirring rods.

-

Mechanical stirrer.

-

Vacuum oven or desiccator.

-

Programmable oven.

-

Molds for casting test specimens (e.g., silicone or aluminum, prepared with a mold release agent).

-

Universal Testing Machine (for tensile and flexural testing).

-

Differential Scanning Calorimeter (DSC) (for Tg determination).

-

Personal Protective Equipment (safety glasses, gloves, lab coat).

-

Formulation Calculation

The amount of THPA required is calculated based on the stoichiometry of the epoxy and anhydride groups. The anhydride to epoxy (A/E) equivalent ratio is a critical parameter influencing the final properties. A common starting point is a stoichiometric ratio, but optimization may be required.

Formula for calculating parts of hardener per hundred parts of resin (phr):

-

AEW of THPA (C₈H₈O₃): 152.15 g/mol (since it has one anhydride group per molecule, the equivalent weight is the molecular weight).

-

EEW of DGEBA: 182-192 g/eq (use the value provided by the manufacturer).

-

A/E ratio: Typically between 0.85 and 1.0. For this protocol, we will use a ratio of 0.9.

Example Calculation (using EEW = 187 g/eq):

This means for every 100g of epoxy resin, 73.2g of THPA will be used. The accelerator (BDMA) is typically added at 0.5 - 2.0 phr. For this protocol, we will use 1.0 phr.

Preparation of Cured Epoxy Specimens

-

Pre-heating: Gently pre-heat the DGEBA epoxy resin to 50-60°C to reduce its viscosity.

-

Mixing:

-

In a clean, dry container, weigh the required amount of pre-heated epoxy resin.

-

Add the calculated amount of THPA to the resin.

-

Mix thoroughly with a mechanical stirrer at a low to medium speed (e.g., 200-400 rpm) for 5-10 minutes until the THPA is completely dissolved and the mixture is homogeneous.

-

Allow the mixture to cool to approximately 30-40°C.

-

Add the accelerator (BDMA) to the mixture and continue stirring for another 2-3 minutes to ensure uniform dispersion.

-

-

Degassing: Place the mixture in a vacuum oven or desiccator at room temperature. Apply a vacuum of 28-30 inHg (95-100 kPa) until bubbling subsides (typically 15-30 minutes). This step is crucial to remove entrapped air bubbles which can act as stress concentrators.

-

Casting: Carefully pour the degassed mixture into the pre-heated (to the initial cure temperature) and mold-released molds. Avoid introducing new air bubbles.

-

Curing: A multi-stage curing schedule is recommended for anhydride-cured systems to achieve optimal properties and minimize internal stresses.

-

Initial Cure: Place the molds in a programmable oven and cure at 120°C for 2 hours.

-

Post-Cure: Increase the temperature to 150°C and hold for an additional 4 hours.

-

-

Demolding: After the post-cure is complete, turn off the oven and allow the molds to cool slowly to room temperature inside the oven to prevent thermal shock. Once cooled, carefully demold the specimens.

Characterization of Cured Specimens

-

Tensile Testing (ASTM D638):

-

Use dog-bone shaped specimens of Type I.

-

Conduct the test on a Universal Testing Machine at a crosshead speed of 5 mm/min.

-

Measure the tensile strength, modulus of elasticity, and elongation at break.

-

-

Flexural Testing (ASTM D790):

-

Use rectangular specimens.

-

Perform a three-point bending test on a Universal Testing Machine.

-

Determine the flexural strength and flexural modulus.

-

-

Glass Transition Temperature (Tg) Determination (ASTM E1356):

-

Use a Differential Scanning Calorimeter (DSC).

-

Heat a small sample (5-10 mg) of the cured epoxy from room temperature to above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min.

-

The Tg is determined as the midpoint of the transition in the heat flow curve.

-

Visualizations